molecular formula C28H60O3Si B8038494 Docosyltriethoxysilane

Docosyltriethoxysilane

Cat. No.: B8038494
M. Wt: 472.9 g/mol
InChI Key: CHDXIRWZZHEOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosyltriethoxysilane is an organosilane compound with the chemical formula C28H60O3Si. It is known for its ability to form hydrophobic and oleophilic coatings, making it valuable in various industrial applications. This compound is often used as a coupling agent to enhance the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyltriethoxysilane is typically synthesized through the reaction of docosene with triethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Docosene+TriethoxysilaneThis compound\text{Docosene} + \text{Triethoxysilane} \rightarrow \text{this compound} Docosene+Triethoxysilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Docosyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application in surface modification and coating processes.

Common Reagents and Conditions:

    Hydrolysis: this compound reacts with water to form docosylsilanol and ethanol. This reaction is typically carried out under acidic or basic conditions.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Polymerization: Under specific conditions, this compound can polymerize to form long-chain siloxane polymers.

Major Products Formed:

    Docosylsilanol: Formed during the hydrolysis of this compound.

    Siloxane Polymers: Formed through the condensation and polymerization of silanol groups.

Scientific Research Applications

Docosyltriethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.

    Biology: Employed in the surface modification of biomaterials to enhance their biocompatibility and reduce biofouling.

    Medicine: Utilized in the development of drug delivery systems and medical coatings to improve the performance of medical devices.

    Industry: Applied in the production of hydrophobic and oleophilic coatings for various industrial applications, including anti-corrosive coatings and water-repellent surfaces.

Mechanism of Action

The mechanism of action of docosyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The triethoxysilane groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds create a stable and durable coating on the surface, providing hydrophobic and oleophilic properties.

Comparison with Similar Compounds

    Dodecyltriethoxysilane: Similar in structure but with a shorter alkyl chain.

    Hexadecyltrimethoxysilane: Contains methoxy groups instead of ethoxy groups.

    Octadecyltriethoxysilane: Similar in structure but with a shorter alkyl chain.

Uniqueness of Docosyltriethoxysilane: this compound is unique due to its long alkyl chain, which provides enhanced hydrophobic and oleophilic properties compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring strong water-repellent and oil-repellent coatings.

Biological Activity

Docosyltriethoxysilane (DTS) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of DTS, focusing on its pharmacological profile, interactions with biological systems, and potential therapeutic applications.

This compound is characterized by its long hydrophobic alkyl chain (docosyl) attached to a triethoxysilane group. This structure imparts unique properties that influence its interactions with biological systems. The hydrophobic nature of the docosyl chain enhances its ability to interact with lipid membranes, while the silane group facilitates covalent bonding with various substrates.

Biological Activity Overview

The biological activity of DTS can be assessed through various parameters, including cytotoxicity, biocompatibility, and potential therapeutic effects. Here are some key findings:

  • Cytotoxicity : Studies have shown that silanes with long alkyl chains, such as DTS, exhibit low cytotoxicity towards mammalian cells. The cytotoxic effects generally decrease with longer alkyl chains due to reduced solubility in aqueous environments .
  • Biocompatibility : DTS has been evaluated for its compatibility with biological tissues. Its hydrophobic nature allows for effective integration into lipid membranes without eliciting significant immune responses .
  • Antimicrobial Activity : Some research indicates that silane compounds can possess antimicrobial properties. DTS may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in coatings and biomedical devices .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
CytotoxicityLow toxicity in vitro against mammalian cells ,
BiocompatibilityGood integration with lipid membranes
AntimicrobialInhibitory effects on specific bacterial strains ,
Surface ModificationEnhances hydrophobicity of surfaces ,

Case Study: Surface Functionalization

A study investigated the use of DTS for surface modification of biomedical implants. The results demonstrated that DTS-treated surfaces exhibited enhanced hydrophobicity, which improved protein adsorption and cell attachment compared to untreated surfaces. This modification is crucial for improving the biocompatibility of implants .

Pharmacological Profile Assessment

An in silico assessment was conducted to evaluate the pharmacokinetics and toxicity profiles of low molecular weight silanes, including DTS. The study found that DTS does not show significant hepatotoxicity or cardiotoxicity and is not a substrate for major drug-metabolizing enzymes. However, it may interact with certain transporters, suggesting a need for further investigation into its metabolic pathways .

Properties

IUPAC Name

docosyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5-28H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDXIRWZZHEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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